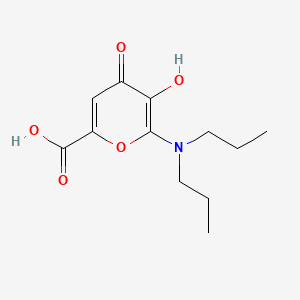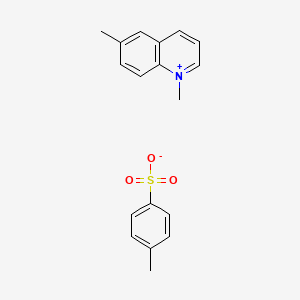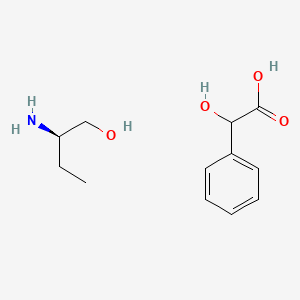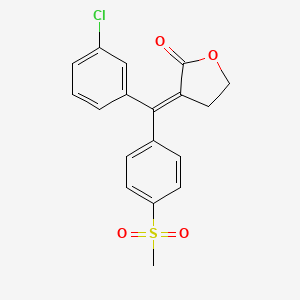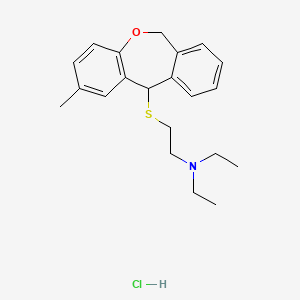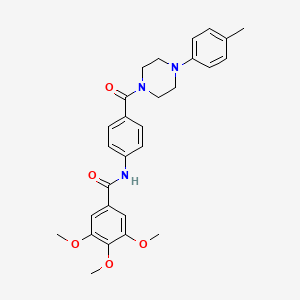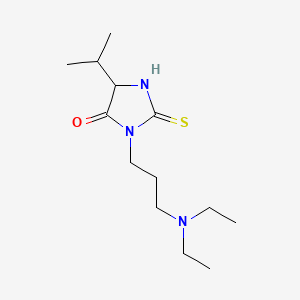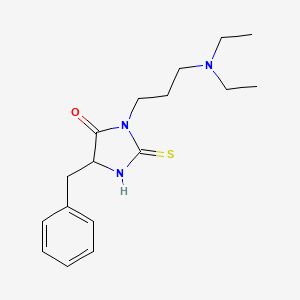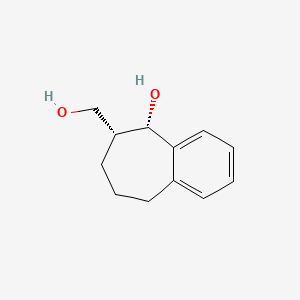
Thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiocyanate group attached to a complex organic moiety containing an epoxyisoindolinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester typically involves the reaction of thiocyanic acid with an appropriate organic precursor. One common method involves the reaction of thiocyanic acid with an epoxyisoindolinyl derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced forms.
Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiocyanate derivatives .
Applications De Recherche Scientifique
Thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester involves its interaction with molecular targets through the thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The epoxyisoindolinyl moiety may also contribute to the compound’s reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to thiocyanic acid, (2-(1,3-dioxo-4,7-epoxyisoindolin-2-yl)ethyl) ester include:
Thiocyanic acid, ethyl ester: A simpler ester of thiocyanic acid with different reactivity and applications.
Thiocyanic acid, 2,5-dioxo-1-pyrrolidinyl ester: Another ester with distinct structural features and uses.
Uniqueness
This compound is unique due to its complex structure, which combines a thiocyanate group with an epoxyisoindolinyl moiety.
Propriétés
Numéro CAS |
102367-29-3 |
|---|---|
Formule moléculaire |
C11H6N2O3S |
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
2-(1,3-dioxo-4,7-epoxyisoindol-2-yl)ethyl thiocyanate |
InChI |
InChI=1S/C11H6N2O3S/c12-5-17-4-3-13-10(14)8-6-1-2-7(16-6)9(8)11(13)15/h1-2H,3-4H2 |
Clé InChI |
KIBMFAFKVSJJBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1O2)C(=O)N(C3=O)CCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


